(2,6-ジエトキシピリジン-3-イル)ボロン酸

概要

説明

“(2,6-Diethoxypyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which makes them useful in various sensing applications . They are also used in the synthesis of small chemical receptors .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the reaction of Grignard reagents with diboronyl esters of dialkoxyboranes . A catalyst, such as iridium or rhodium, is needed to produce the desired product .

Molecular Structure Analysis

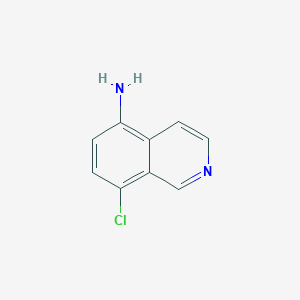

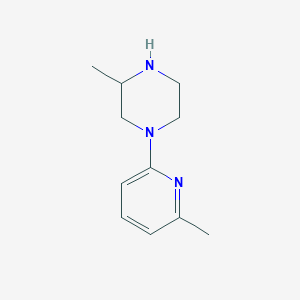

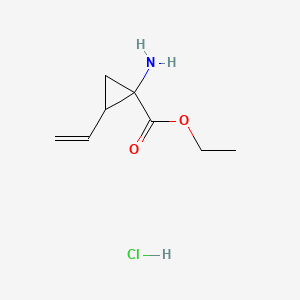

The molecular formula of “(2,6-Diethoxypyridin-3-yl)boronic acid” is C9H14BNO4 . The molecular weight is 211.02 .

Chemical Reactions Analysis

Boronic acids, including “(2,6-Diethoxypyridin-3-yl)boronic acid”, can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal catalyzed carbon–carbon bond-forming reaction .

Physical And Chemical Properties Analysis

“(2,6-Diethoxypyridin-3-yl)boronic acid” is a solid substance . It should be stored in a well-ventilated place and the container should be kept tightly closed .

科学的研究の応用

ベンゾピラノン誘導体の合成

“(2,6-ジエトキシピリジン-3-イル)ボロン酸”は、GABAA受容体モジュレーターとして知られるベンゾピラノン誘導体の調製において反応剤として使用されます . GABAA受容体は、中枢神経系の機能に不可欠であり、モジュレーターは神経疾患の治療に潜在的な用途を持っています。

ピラジン誘導体の合成

この化合物は、ピラジン誘導体の調製にも使用されます . これらの誘導体は、経口活性コルチコトロピン放出因子-1受容体アンタゴニストであることが発見されました。これは、ストレス関連障害の治療における潜在的な用途を示唆しています。

マイクロ波増強合成による三置換ピリダジンの合成

“(2,6-ジエトキシピリジン-3-イル)ボロン酸”は、三置換ピリダジンのマイクロ波増強合成に使用されます . ピリダジンは、幅広い生物活性のために医薬品化学において潜在的な用途を持つ有機化合物のクラスです。

鈴木-宮浦クロスカップリング反応

この化合物は、鈴木-宮浦クロスカップリング反応においてアリールまたはヘテロアリールハライドと反応します . この反応は、炭素-炭素結合を形成するための強力なツールであり、有機合成において不可欠なプロセスです。

3-アリールピリジンの合成

“(2,6-ジエトキシピリジン-3-イル)ボロン酸”は、パラジウム-P Phos触媒鈴木クロスカップリングによる3-アリールピリジンの合成に使用されます . 3-アリールピリジンは、医薬品化学と材料科学において重要な構造です。

作用機序

Target of Action

The primary target of (2,6-Diethoxypyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

(2,6-Diethoxypyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (2,6-Diethoxypyridin-3-yl)boronic acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by (2,6-Diethoxypyridin-3-yl)boronic acid is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic chemistry .

Pharmacokinetics

It’s worth noting that the compound is used in mild and functional group tolerant reaction conditions, suggesting it may have favorable bioavailability properties in these contexts .

Result of Action

The result of the action of (2,6-Diethoxypyridin-3-yl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This is a significant molecular effect, as the creation of new carbon–carbon bonds is a fundamental process in organic chemistry and is crucial for the synthesis of a wide range of organic compounds .

Action Environment

The action of (2,6-Diethoxypyridin-3-yl)boronic acid can be influenced by environmental factors. For instance, the yield of the cross-coupled product in the SM coupling reaction can be increased by slow-release and thus low concentration of boronic acid . This suggests that the reaction conditions, such as the concentration of the boronic acid and the rate of its addition to the reaction, can significantly influence the action, efficacy, and stability of (2,6-Diethoxypyridin-3-yl)boronic acid .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended .

将来の方向性

特性

IUPAC Name |

(2,6-diethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4/c1-3-14-8-6-5-7(10(12)13)9(11-8)15-4-2/h5-6,12-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTELBRAIBMTDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OCC)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20701244 | |

| Record name | (2,6-Diethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003043-46-6 | |

| Record name | (2,6-Diethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)

![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)

![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)